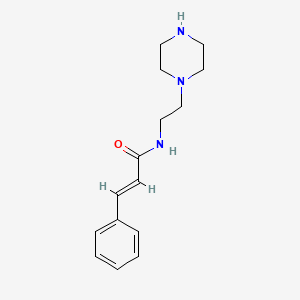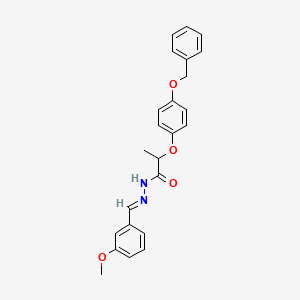![molecular formula C21H21N5O3 B11986270 3-tert-butyl-N'-[(E)-(4-nitrophenyl)methylidene]-1-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11986270.png)
3-tert-butyl-N'-[(E)-(4-nitrophenyl)methylidene]-1-phenyl-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-TERT-BUTYL-2-PH-2H-PYRAZOLE-3-CARBOXYLIC ACID (4-NITRO-BENZYLIDENE)-HYDRAZIDE is a complex organic compound that belongs to the class of pyrazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-TERT-BUTYL-2-PH-2H-PYRAZOLE-3-CARBOXYLIC ACID (4-NITRO-BENZYLIDENE)-HYDRAZIDE typically involves the condensation of 5-TERT-BUTYL-2-PH-2H-PYRAZOLE-3-CARBOXYLIC ACID with 4-NITRO-BENZYLIDENE-HYDRAZIDE under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
The compound is studied for its potential as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology
In biological research, the compound may be investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine
The compound’s potential therapeutic applications include its use as a lead compound in drug discovery for various diseases.
Industry
In the industrial sector, the compound may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-TERT-BUTYL-2-PH-2H-PYRAZOLE-3-CARBOXYLIC ACID (4-NITRO-BENZYLIDENE)-HYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 5-TERT-BUTYL-2-PH-2H-PYRAZOLE-3-CARBOXYLIC ACID derivatives.
- 4-NITRO-BENZYLIDENE-HYDRAZIDE derivatives.
Uniqueness
The uniqueness of 5-TERT-BUTYL-2-PH-2H-PYRAZOLE-3-CARBOXYLIC ACID (4-NITRO-BENZYLIDENE)-HYDRAZIDE lies in its specific structure, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C21H21N5O3 |
|---|---|
Peso molecular |
391.4 g/mol |
Nombre IUPAC |
5-tert-butyl-N-[(E)-(4-nitrophenyl)methylideneamino]-2-phenylpyrazole-3-carboxamide |
InChI |
InChI=1S/C21H21N5O3/c1-21(2,3)19-13-18(25(24-19)16-7-5-4-6-8-16)20(27)23-22-14-15-9-11-17(12-10-15)26(28)29/h4-14H,1-3H3,(H,23,27)/b22-14+ |
Clave InChI |
NAVQYRRUELDSTR-HYARGMPZSA-N |
SMILES isomérico |
CC(C)(C)C1=NN(C(=C1)C(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
SMILES canónico |
CC(C)(C)C1=NN(C(=C1)C(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7,9-Dichloro-2-(4-methoxyphenyl)-5-(4-pyridinyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11986194.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone](/img/structure/B11986199.png)

![Dimethyl 4-[5-(4-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11986205.png)
![6-Amino-4-(3-fluorophenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11986209.png)
![ethyl (2E)-2-[4-(diethylamino)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11986218.png)

![4-Bromo-2-[9-chloro-2-(3,4-dimethoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]phenol](/img/structure/B11986238.png)




![Benzenesulfonamide, 4-[[(2-hydroxy-1-naphthalenyl)methylene]amino]-](/img/structure/B11986247.png)
